molecular formula C16H12BrN3O3 B2617469 4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865285-79-6

4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2617469
CAS No.: 865285-79-6
M. Wt: 374.194
InChI Key: SIRRHYMTFVPCTG-UHFFFAOYSA-N
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Description

4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Coupling Reagents: EDCI, palladium catalysts for Suzuki-Miyaura coupling

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the oxadiazole ring, in particular, is associated with enhanced stability and bioactivity, making it a valuable scaffold in medicinal chemistry.

Biological Activity

4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The structural features of this compound suggest a promising profile for therapeutic applications, especially as an inhibitor of specific biological pathways involved in cancer cell proliferation.

Chemical Structure and Properties

The molecular formula of this compound is C13H12BrN3O2C_{13}H_{12}BrN_{3}O_{2}. Its structure includes a bromine atom and an oxadiazole ring, which are known to enhance biological activity.

PropertyValue
Molecular Weight306.16 g/mol
SMILESCOC1=CC(=C(C=C1)Br)C2=NN=C(O2)CCC(=O)O
InChIInChI=1S/C13H12BrN3O2/c1-2-4-10(5-3-1)12-15-16-13(17-12)11-6-8-14-9-7-11/h1-5,11,14H,6-9H2

Research indicates that compounds with similar structures often act by inhibiting key signaling pathways in cancer cells. For instance, derivatives of benzamide have been shown to inhibit fibroblast growth factor receptor (FGFR) signaling, which is crucial in various cancers. The specific mechanism for this compound may involve:

  • Inhibition of FGFR : Similar compounds have demonstrated the ability to bind FGFR and inhibit its phosphorylation.
  • Induction of Apoptosis : Evidence suggests that such compounds can induce programmed cell death in cancer cells.
  • Cell Cycle Arrest : Some studies report that these compounds can cause cell cycle arrest at the G2 phase.

Anticancer Activity

A study focusing on benzamide derivatives found that compounds similar to this compound exhibited significant inhibition against non-small cell lung cancer (NSCLC) cell lines. The IC50 values for these compounds ranged from 1.25 µM to 2.31 µM across different cell lines, indicating potent anticancer activity.

Cell LineIC50 (µM)
NCI-H5201.36
NCI-H15811.25
NCI-H2262.31
NCI-H4602.14
NCI-H17031.85

Mechanistic Insights

The compound’s mechanism was further elucidated through molecular docking studies which indicated that it binds to FGFR forming multiple hydrogen bonds. This interaction is critical for inhibiting the downstream signaling pathways that promote tumor growth.

Case Studies

Several case studies have highlighted the effectiveness of benzamide derivatives in clinical settings:

  • Study on FGFR Inhibition : A series of experiments demonstrated that a derivative similar to our compound significantly inhibited cell proliferation in FGFR-amplified NSCLC cells.
    "The compound induced cellular apoptosis and inhibited the phosphorylation of key signaling proteins in a dose-dependent manner" .
  • In Vivo Studies : Animal models treated with similar benzamide derivatives showed reduced tumor sizes and improved survival rates compared to controls.

Properties

IUPAC Name

4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3/c1-22-13-5-3-2-4-12(13)15-19-20-16(23-15)18-14(21)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRRHYMTFVPCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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